IWP-3 is derived from a series of synthetic modifications aimed at enhancing its biological activity. It belongs to the broader classification of small molecule inhibitors that interfere with the Wnt signaling pathway, which plays a crucial role in various biological processes, including embryonic development and cancer progression.
IWP-3 has a complex molecular structure characterized by various functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 268.31 g/mol.
The structure can be represented as follows:
IWP-3 primarily functions through its ability to inhibit the Wnt signaling pathway by interfering with the activity of Dishevelled proteins. This inhibition can lead to:
The chemical reactions associated with IWP-3 are largely biochemical rather than traditional organic reactions, focusing on its interactions within cellular environments.
IWP-3 exerts its effects primarily through the inhibition of β-catenin-mediated transcription. The mechanism involves:
Data from various studies indicate that IWP-3 can effectively reduce tumor growth in xenograft models by modulating these pathways.
Relevant data from studies indicate that the compound maintains its efficacy over a range of concentrations, making it suitable for various experimental applications.
IWP-3 has several significant applications in scientific research:
IWP-3 (C₂₂H₁₇FN₄O₂S₃; MW 484.59) is a benzothiazole-class small molecule that directly inhibits the membrane-bound O-acyltransferase Porcupine (Porcn). Porcn catalyzes the palmitoleation of Wnt proteins at a conserved serine residue (Ser²⁰⁹ in Wnt3A), a modification essential for Wnt-receptor binding and secretion. Biochemical studies demonstrate that IWP-3 competitively binds Porcn’s catalytic pocket, with half-maximal inhibitory concentration (IC₅₀) values of 40 nM against Wnt3A secretion [1] [6] [7]. Homology modeling reveals key interactions between IWP-3’s benzothiazole core and Porcn residues Arg¹²⁴, Phe²⁵⁷, Trp³⁰⁵, and His³⁴¹. These interactions sterically block the fatty acid substrate channel and disrupt Wnt binding [1] [9]. Mutagenesis studies confirm that Porcn overexpression rescues IWP-3-mediated inhibition, while mutations at His³⁴¹ abolish IWP-3 binding [1] [3].
Table 1: Biochemical Properties of Select Porcn Inhibitors
Compound | IC₅₀ (Porcn) | Core Structure | Key Binding Residues |
---|---|---|---|
IWP-3 | 40 nM | Benzothiazole | Arg¹²⁴, Trp³⁰⁵, His³⁴¹ |
IWP-2 | 25 nM | Benzothiazole | Arg¹²⁴, Leu²⁶¹, His³⁴¹ |
LGK974 | 0.4 nM | Pyridinyl-indole | Phe²⁵⁷, Val³⁰², Asn³⁰⁶ |
IWP-3 blocks the palmitoleation of all Wnt isoforms (e.g., Wnt1, Wnt3A, Wnt5A), preventing their solubility and secretion. In HEK293T cells, IWP-3 (100 nM) reduces lipidated Wnt3A levels by >90% within 6 hours, as quantified via ³H-palmitate radiolabeling assays [1] [6]. This disrupts paracrine Wnt signaling, evidenced by:
Beyond Porcn, IWP-3 moderately inhibits the serine/threonine kinases CK1γ3 (IC₅₀ = 3.5 μM) and CK1ε (IC₅₀ = 538 nM), but not CK1α or CK1δ [7]. This isoform selectivity arises from structural differences in the ATP-binding pockets:
Table 2: Kinase Inhibition Profile of IWP-3
Kinase Isoform | IC₅₀ | Structural Determinants of Selectivity |
---|---|---|
Porcn | 40 nM | Benzothiazole interaction with His³⁴¹ |
CK1ε | 538 nM | DFG-out conformation; Phe¹⁵⁰ binding |
CK1γ3 | 3.5 μM | Partial hydrophobic pocket accessibility |
CK1α | >10 μM | Thr⁷⁹ gatekeeper; rigid P-loop |
IWP-3’s CK1ε inhibition disrupts non-canonical Wnt pathways by altering phosphorylation-dependent signal transduction:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2